2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide
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Overview
Description
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C13H16N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide typically involves the reaction of 2-cyano-3-(dimethylamino)prop-2-enamide with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group or the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can act as a nucleophile in substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(dimethylamino)prop-2-enamide: Similar structure but lacks the methylphenyl group.
2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a methylphenyl group.
Uniqueness
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-4-6-12(7-5-11)9-16-14(18)13(8-15)10-17(2)3/h4-7,10H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZTTXIMSMNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=CN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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